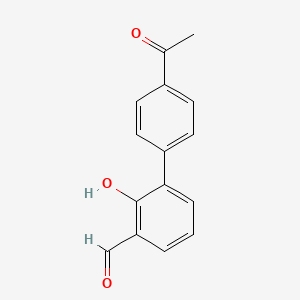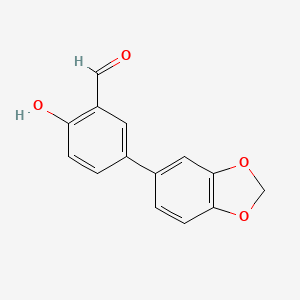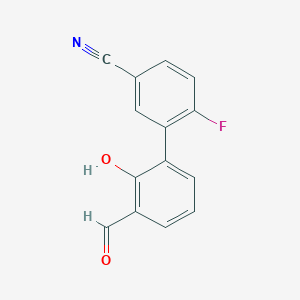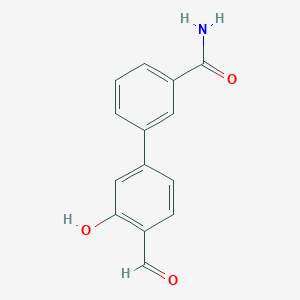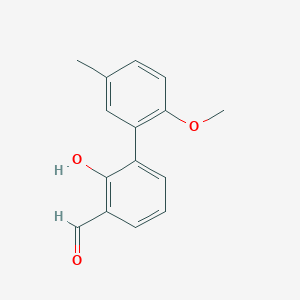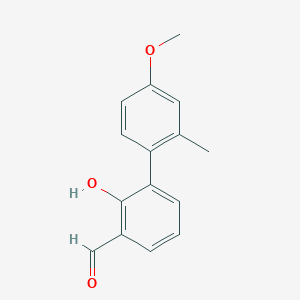
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% (2F6MMPP) is a phenolic compound that has been studied for its potential applications in various scientific research fields. It has been shown to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments is also being explored.
Wirkmechanismus
The mechanism of action of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% is not completely understood. However, it has been suggested that it may act through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, it has been suggested that 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% may act by inhibiting the expression of certain genes involved in the inflammatory response.
Biochemical and Physiological Effects
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, it has been found to have neuroprotective effects, and it has been suggested that it may be useful for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studies related to oxidative stress, inflammation, viral infections, and tumor growth. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%. It could be further studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. Additionally, it could be studied for its potential use in the treatment of inflammatory diseases, viral infections, and tumor growth. Additionally, it could be studied for its potential use as an antioxidant, as well as its potential use in other areas of scientific research.
Synthesemethoden
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% can be synthesized in a two-step reaction. First, a condensation reaction between 4-methoxy-2-methylphenol and formaldehyde is performed in the presence of an acid catalyst. This results in the formation of 2-formyl-6-(4-methoxy-2-methylphenyl)phenol. The second step involves the purification of the crude compound by chromatographic techniques. The final product is a 95% pure 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant properties, which makes it useful for studies related to oxidative stress. It has also been shown to have anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-hydroxy-3-(4-methoxy-2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-12(18-2)6-7-13(10)14-5-3-4-11(9-16)15(14)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWGBOWBJKCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685160 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol | |
CAS RN |
1261950-26-8 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

